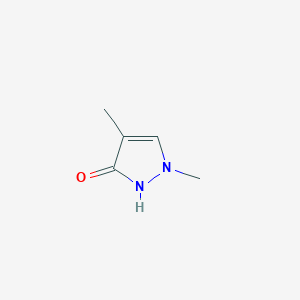

1,4-dimethyl-1H-pyrazol-3-ol

Description

Contextual Significance of Pyrazolones and Pyrazol-3-ols in Heterocyclic Chemistry

Pyrazolones and their tautomeric forms, pyrazol-3-ols, represent a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. innovareacademics.inwikipedia.org These structures are of considerable interest in heterocyclic chemistry due to their versatile reactivity and wide range of applications. innovareacademics.inresearchgate.net Historically, pyrazolones have been utilized as precursors for dyes, pigments, and insecticides. innovareacademics.in In medicinal chemistry, pyrazolone (B3327878) derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. innovareacademics.inresearchgate.netnih.gov The adaptability of the pyrazolone ring allows for various chemical modifications, leading to a diverse array of compounds with tailored properties. primachemicals.com

Tautomeric Equilibrium and Structural Considerations of 1,4-Dimethyl-1H-pyrazol-3-ol

A key feature of pyrazolones is their ability to exist in different tautomeric forms. wikipedia.org Specifically for this compound, a tautomeric equilibrium can be considered, though the "ol" form is explicitly named. The pyrazolone structure can interconvert between lactam-lactim and imine-enamine forms. wikipedia.org The presence of N-alkyl substituents, such as the methyl group at the 1-position in this compound, can stabilize the 3-pyrazolone isomer. wikipedia.org The position of the methyl group on the pyrazole (B372694) ring influences the stability and predominance of a particular tautomer. mdpi.com The solvent environment can also play a crucial role in determining the favored tautomeric form. For instance, some pyrazole derivatives exist predominantly in the enol (hydroxy) form in solvents like DMSO, while the keto form may be more prevalent in water. chemaxon.com Detailed spectroscopic studies, including NMR, are essential to elucidate the specific tautomeric state of this compound in different conditions. nih.govresearchgate.net

Historical Development and Key Milestones in the Study of Related Pyrazole Derivatives

The study of pyrazole derivatives has a rich history dating back to the late 19th century. A pivotal moment was the synthesis of antipyrine (B355649) in 1883 by Ludwig Knorr, which was an accidental discovery during an attempt to synthesize quinoline (B57606) derivatives. ekb.eg This event sparked significant interest in pyrazole chemistry due to the analgesic and antipyretic properties of antipyrine. innovareacademics.inekb.eg The term "pyrazole" itself was coined by Knorr in the same year. wikipedia.org Another key historical synthesis was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org These foundational discoveries paved the way for extensive research into the synthesis and application of a vast number of pyrazole derivatives, including those with various substitution patterns like this compound.

Scope and Academic Focus of Research on this compound

Current academic research on this compound and its closely related analogues primarily focuses on several key areas:

Synthetic Methodologies: Developing efficient and novel synthetic routes to produce 1,4-disubstituted pyrazoles is an ongoing area of investigation. google.com This includes exploring different catalysts and reaction conditions to improve yields and purity.

Chemical Reactivity: Understanding the chemical reactivity of the pyrazolone ring system is crucial for creating new derivatives. researchgate.net Research explores reactions such as alkylation, acylation, and condensation to functionalize the core structure. researchgate.net

Structural Analysis: Detailed characterization using techniques like NMR spectroscopy and X-ray crystallography is essential to confirm the structure and study the tautomeric behavior of these compounds. nih.govmdpi.com

Potential Applications: While this article excludes biological activities, it is important to note that a significant driver of research into pyrazole derivatives is their potential use in various fields, which stimulates the fundamental chemical research discussed here. researchgate.netglobalresearchonline.net

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 17826-75-4 | C5H8N2O | 112.13 |

| (1R)-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol | 2227792-88-1 | C7H12N2O | 140.18 |

| 1-(1,4-dimethyl-1H-pyrazol-3-yl)prop-2-en-1-ol | 2168873-10-5 | C8H12N2O | 152.19 |

| 1-[1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclopropyl]ethan-1-ol | 2229160-14-7 | C10H16N2O | 180.25 |

| 2-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]cyclobutan-1-ol | Not Available | C10H16N2O | 180.25 |

| 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol | 108905-81-3 | C7H12N2O | 140.18 |

| 4,5-Dimethyl-1H-pyrazol-3-ol | 4344-72-3 | C5H8N2O | 112.13 |

| 1-(4-Hydroxyphenyl)-1H-pyrazol-3-ol | 2167508-80-5 | C9H8N2O2 | 176.17 |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | Not Available | C9H7BrN2O | 239.07 |

Structure

3D Structure

Properties

CAS No. |

17826-75-4 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C5H8N2O/c1-4-3-7(2)6-5(4)8/h3H,1-2H3,(H,6,8) |

InChI Key |

POYXMTCMZAMQAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(NC1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethyl 1h Pyrazol 3 Ol and Its Analogs

Classical Cyclocondensation Approaches

The most traditional and widely employed method for the synthesis of the pyrazole (B372694) core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, remains a cornerstone of pyrazole chemistry due to its reliability and the ready availability of starting materials. jk-sci.comname-reaction.comslideshare.net

Condensation Reactions with Hydrazine Derivatives and 1,3-Dicarbonyl Precursors

The fundamental reaction for the synthesis of pyrazol-3-ols involves the condensation of a β-ketoester with a hydrazine. rsc.orgchemhelpasap.com In the context of 1,4-dimethyl-1H-pyrazol-3-ol, the key precursors are a 1,3-dicarbonyl compound (specifically, a β-ketoester like ethyl acetoacetate) and methylhydrazine.

The mechanism of this reaction begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more electrophilic ketone, to form a hydrazone intermediate. rsc.org This is followed by an intramolecular cyclization, where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group (the ester). Subsequent dehydration leads to the formation of the aromatic pyrazole ring. When a β-ketoester is used, the resulting product is a pyrazolone (B3327878), which exists in tautomeric equilibrium with the pyrazol-3-ol form.

The reaction conditions for these condensations are often straightforward, typically involving heating the reactants in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid. chemhelpasap.com

Table 1: Examples of Classical Cyclocondensation for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Conditions | Yield | Reference |

| Ethyl acetoacetate | Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic acid, 1-propanol, 100°C | High | chemhelpasap.com |

| Ethyl benzoylacetate | Phenylhydrazine | 1,5-diphenyl-1H-pyrazol-5(4H)-one | Acetic acid, 1-propanol, 100°C | High | chemhelpasap.com |

Regioselectivity and Isomer Control Strategies in Pyrazole Ring Formation

A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as this compound from methylhydrazine and a derivative of acetoacetic ester, is the control of regioselectivity. The reaction can potentially yield two regioisomers: the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. beilstein-journals.org

The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, and temperature). rsc.org In the reaction of methylhydrazine with a β-ketoester, the initial nucleophilic attack can occur from either of the two nitrogen atoms of methylhydrazine, and at either of the two carbonyl carbons of the dicarbonyl compound. Generally, the more nucleophilic and less sterically hindered nitrogen of methylhydrazine (the NH2 group) preferentially attacks the more electrophilic carbonyl group (the ketone). rsc.org

Strategies to control regioselectivity often involve modifying the reaction conditions to favor one reaction pathway over the other. For instance, performing the reaction under acidic conditions can protonate the carbonyl oxygen, increasing its electrophilicity and influencing the site of initial attack. One reported one-pot procedure for the regioselective preparation of 1-methyl-3,4-disubstituted pyrazoles involves the in situ formation of 1-formyl-1-methylhydrazine, which then reacts with a β-ketoester. This approach has been shown to provide good regioselectivity for the desired isomer. beilstein-journals.orggalchimia.com Another study demonstrated that the reaction of a specific push-pull alkene with methylhydrazine in the absence of a solvent led to a mixture of two N-methyl pyrazole isomers, which could be separated by chromatography. nih.gov

Advanced Synthetic Strategies

Beyond the classical Knorr synthesis, a number of advanced synthetic methodologies have been developed to provide access to pyrazole derivatives with greater efficiency, diversity, and control. These methods include 1,3-dipolar cycloadditions, multicomponent reactions, and various catalytic approaches.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. unito.itorganic-chemistry.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, such as an alkyne or an alkene. unito.it

For the synthesis of pyrazole analogs, diazoalkanes are commonly used as the 1,3-dipole. These can be generated in situ from precursors like N-tosylhydrazones. The diazoalkane then reacts with a suitable dipolarophile. For instance, the reaction of a diazo compound with an alkyne directly yields a pyrazole. When an alkene, such as an enamine, is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile. organic-chemistry.org

A notable strategy involves the reaction of α-chiral tosylhydrazones with terminal alkynes, which proceeds through a cascade of a 1,3-dipolar cycloaddition followed by a organic-chemistry.orgnih.gov-sigmatropic rearrangement to yield chiral N-substituted pyrazoles with high regioselectivity. scispace.com

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Product Type | Key Features | Reference |

| N-Tosylhydrazones | Terminal alkynes | 1,3,5-Trisubstituted pyrazoles | In situ generation of diazo compounds | organic-chemistry.org |

| Methyl diazoacetate | 1-(N-pyrrolidino)cycloalkenes | Pyrazoles and azo coupling products | Stepwise mechanism | nih.gov |

| Stabilized diazo compounds | Bromoethenylsulfonyl fluoride | NH-Pyrazoles | Catalyst-free, mild conditions | nih.gov |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules, including pyrazole derivatives. mdpi.comorientjchem.org

Several MCRs have been developed for the synthesis of substituted pyrazoles. For example, a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can lead to highly substituted pyrazoles. mdpi.com Another example is a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and an enolizable active methylene (B1212753) compound, which can be catalyzed by a simple base like piperidine (B6355638) in an aqueous medium. mdpi.com These reactions often proceed through a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity.

A reported multicomponent strategy for the synthesis of 4-alkyl-5-methyl-1H-pyrazol-3-ols involves an initial Knorr reaction to form a pyrazolone, followed by a base-catalyzed Michael addition to an in situ generated α,β-unsaturated ketone. researchgate.net

Catalytic Synthesis Methods (e.g., Palladium-Catalyzed Cross-Coupling, Metal-Free Conditions)

Modern catalytic methods have provided new avenues for the synthesis and functionalization of pyrazoles, offering milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for the formation of carbon-nitrogen bonds. While historically used more for N-arylation, methods for the N-alkylation of pyrazoles have also been developed. Palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been demonstrated to be an efficient method for producing N-alkyl pyrazoles with high regioselectivity. acs.org These reactions typically involve a palladium(0) catalyst and a suitable ligand.

Table 3: Examples of Palladium-Catalyzed N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Catalyst/Ligand | Product | Yield | Reference |

| Pyrazole | (1-cyclopropylvinyl)benzene | Pd(PPh3)4/5,5′-dimethyl-2,2′-bipyridine | N-alkylated pyrazole | up to 99% | acs.org |

Metal-Free Conditions: In an effort to develop more sustainable and cost-effective synthetic methods, metal-free catalytic systems have gained significant attention. nih.govfrontiersin.org For the synthesis of pyrazoles, iodine has emerged as an effective catalyst. For instance, an iodine-mediated three-component reaction of a β-ketonitrile (or pentane-2,4-dione), an arylhydrazine, and an aryl sulfonyl hydrazide has been developed for the synthesis of fully substituted pyrazoles. njtech.edu.cn Another metal-free approach involves a cascade cyclization/nucleophilic aromatic substitution (SNAr) reaction of α,β-unsaturated N-tosylhydrazones with N-heteroaryl chlorides to produce N-heteroaryl substituted pyrazoles. researchgate.net These methods avoid the use of potentially toxic and expensive transition metals, making them attractive for various applications.

Flow Chemistry Applications in Pyrazole Synthesis

Continuous flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering improved safety, efficiency, and scalability. mdpi.comresearchgate.net This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for rapid and high-yielding syntheses. researchgate.netgalchimia.com

For pyrazole synthesis, flow chemistry has been successfully applied to classical cyclocondensation reactions. A two-stage flow process can be employed, starting from acetophenones. In the first stage, the acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone intermediate. This intermediate is then directly reacted with hydrazine in a second stage to generate the desired pyrazole. This method is noted for its efficiency and applicability to a range of substrates. galchimia.com

Another significant application is the 1,3-dipolar cycloaddition. Flow reactors facilitate the safe in-situ generation and reaction of hazardous intermediates like diazo compounds. For instance, trimethylsilyldiazomethane (B103560) can be reacted with terminal alkynes in a continuous-flow setup to produce 3,5-disubstituted pyrazoles. nih.gov This approach mitigates the risks associated with the handling of explosive diazo compounds in batch processes. mdpi.com

Furthermore, a two-step flow strategy has been developed for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. nih.gov This process involves an initial copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate, which then undergoes a Cope-type hydroamination with hydrazine to yield the pyrazole product. rsc.orgsemanticscholar.org This multistep, continuous methodology allows for the direct synthesis of valuable pyrazoles from simple starting materials without isolating intermediates. rsc.orgsemanticscholar.org

The synthesis of fused pyrazole systems, such as pyrazolopyrimidinones, has also been optimized using flow conditions. Starting from arylaldehydes and pyrazoles, the reaction can be passed through a heated column containing a catalyst like sulphonated graphene oxide. This method significantly reduces reaction times from hours in batch synthesis to mere minutes in a flow system, while maintaining high yields. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry in Pyrazole Synthesis

| Feature | Batch Synthesis | Flow Chemistry | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Safety | Higher risk with hazardous intermediates (e.g., diazo compounds) | Enhanced safety, in-situ generation and consumption of hazardous species | mdpi.com |

| Scalability | Often challenging | More straightforward scale-up | mdpi.comresearchgate.net |

| Process Control | Limited control over mixing and heat transfer | Precise control over temperature, pressure, and residence time | mdpi.comresearchgate.net |

| Yields | Variable | Often higher and more consistent | galchimia.comnih.gov |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net This involves the use of eco-friendly solvents, renewable starting materials, energy-efficient techniques, and recyclable catalysts. researchgate.netbenthamdirect.com

A primary focus of green pyrazole synthesis is the replacement of hazardous solvents. Water-based syntheses have gained significant attention, as water is a non-toxic, non-flammable, and readily available solvent. rsc.orgthieme-connect.com Multicomponent reactions (MCRs) performed "on water" or in aqueous media represent a simple and highly efficient method for constructing pyrazole rings. rsc.orgacs.org For example, the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can be effectively carried out in water or water-ethanol mixtures. nih.gov

The use of green catalysts is another cornerstone of sustainable synthesis. jetir.org Catalysts such as ammonium (B1175870) chloride, nano-ZnO, and imidazole (B134444) have been employed in reactions like the Knorr pyrazole synthesis, often in aqueous media, to promote efficiency while adhering to green principles. acs.orgjetir.orgmdpi.com These catalysts are typically less toxic and can sometimes be recycled and reused. nih.govresearchgate.net

Energy efficiency is addressed through methods like microwave and ultrasound-assisted synthesis. benthamdirect.comnih.gov Microwave irradiation, in particular, has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyranopyrazoles and other derivatives compared to conventional heating. nih.govmdpi.com Solvent-free, or "dry media," reactions, often activated by microwaves, further enhance the green credentials of these synthetic routes by eliminating solvent waste altogether. mdpi.com

Table 2: Examples of Green Synthetic Methods for Pyrazole Analogs

| Method | Key Features | Example Reaction | Source(s) |

|---|---|---|---|

| Aqueous Media Synthesis | Uses water as a solvent, reducing reliance on volatile organic compounds (VOCs). | Cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride "on water". | rsc.org |

| Microwave-Assisted Synthesis | Reduces reaction time and energy consumption. | Four-component synthesis of pyrano[2,3-c]pyrazoles. | nih.gov |

| Green Catalysis | Employs non-toxic, often recyclable catalysts. | Knorr synthesis of 3,5-dimethyl pyrazole using ammonium chloride. | jetir.org |

| Solvent-Free Reactions | Eliminates solvent use, minimizing waste. | Microwave-activated cycloaddition of tosylhydrazones. | mdpi.com |

Functionalization and Derivatization Routes

Electrophilic Substitution Reactions, particularly at the C-4 Position

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution. rrbdavc.org Due to the electron-donating nature of the two adjacent nitrogen atoms, the electron density is highest at the C-4 position. chemicalbook.compharmaguideline.com Consequently, electrophilic attack occurs preferentially at this site. pharmaguideline.comglobalresearchonline.netrsc.orgchim.itpharmdbm.com

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Pyrazoles react with reagents like chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or bromine (Br₂) to yield 4-halopyrazoles. globalresearchonline.netpharmdbm.com

Nitration: The reaction of pyrazole with a nitrating mixture (HNO₃ + H₂SO₄) introduces a nitro group at the C-4 position to form 4-nitropyrazole. globalresearchonline.netpharmdbm.comscribd.com

Sulfonation: Treatment with fuming sulfuric acid (oleum) results in the formation of pyrazole-4-sulfonic acid. globalresearchonline.netpharmdbm.comscribd.com

Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C-4 position. scribd.comnih.gov

Recently, methods for C-4 thio- and selenocyanation have been developed. Using ammonium thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) with an oxidant like PhICl₂, 4-thiocyanated or 4-selenocyanated pyrazoles can be synthesized through an electrophilic pathway. beilstein-journals.orgbeilstein-archives.org These functionalized pyrazoles serve as intermediates for further transformations. beilstein-archives.org

Table 3: Common Electrophilic Substitution Reactions at the C-4 Position of Pyrazole

| Reaction | Reagents | Electrophile | Product | Source(s) |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole | globalresearchonline.netpharmdbm.comscribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid | globalresearchonline.netpharmdbm.comscribd.com |

| Bromination | Br₂ | Br⁺ | 4-Bromopyrazole | globalresearchonline.netpharmdbm.com |

| Formylation | POCl₃ + DMF | Vilsmeier reagent | Pyrazole-4-carbaldehyde | scribd.comnih.gov |

| Thiocyanation | NH₄SCN + PhICl₂ | Cl-SCN | 4-Thiocyanatopyrazole | beilstein-journals.orgbeilstein-archives.org |

Nucleophilic Reactions and Hydroxyl Group Transformations

The pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack. chim.it However, the hydroxyl group of this compound offers a reactive site for nucleophilic transformations. This compound exists in tautomeric equilibrium with its corresponding pyrazolone form (1,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one). mdpi.com The reactivity of the hydroxyl group is central to derivatization.

Transformations of the hydroxyl group can include:

O-Alkylation and O-Acylation: The oxygen atom can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides to form ethers and esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Conversion to Halogens: Reagents such as POCl₃ or SOCl₂ can be used to replace the hydroxyl group with a chlorine atom, yielding a 3-chloropyrazole derivative. This halogenated pyrazole then becomes susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, alkoxides) at the C-3 position.

Oxidation and Reduction Transformations

The pyrazole ring is notably stable and generally resistant to both oxidation and reduction under mild conditions. chemicalbook.compharmaguideline.comglobalresearchonline.netpharmdbm.com This stability is a hallmark of its aromatic character. However, substituents on the ring can undergo redox transformations. For example, alkyl groups attached to the carbon atoms of the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), while the heterocyclic ring remains intact. globalresearchonline.netpharmdbm.com

While the pyrazole nucleus is robust, pyrazol-3-ols (or their pyrazolin-5-one tautomers) can undergo oxidative transformations. An operationally simple oxidation of 5-substituted pyrazol-3(2H)-ones to corresponding methyl-2-alkynoates has been achieved using a poly[4-(diacetoxyiodo)styrene] system. researchgate.net Electrochemical oxidation can also lead to N-N bond formation between pyrazole rings, followed by ring cleavage under specific conditions. thieme-connect.com

Reduction of the pyrazole ring is difficult and typically requires harsh conditions, such as catalytic hydrogenation, which can lead to pyrazolines and subsequently pyrazolidines. globalresearchonline.netslideshare.net N-phenyl derivatives are somewhat more susceptible to reduction by methods like sodium in ethanol. globalresearchonline.net

Annulation and Fused Heterocycle Formation

The pyrazole ring serves as a versatile scaffold for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov Annulation reactions typically involve building a new ring onto the pyrazole core using bifunctional reagents.

5-Aminopyrazoles are particularly useful building blocks for creating fused systems due to the presence of multiple reactive sites. researchgate.netnih.gov They can participate in multicomponent reactions to form a variety of fused heterocycles, including:

Pyrazolo[1,5-a]pyrimidines: Formed by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov

Pyrazolo[3,4-b]pyridines: Can be synthesized through reactions involving 5-aminopyrazoles, an aldehyde, and an active methylene compound like malononitrile.

Pyrazolo[3,4-d]pyrimidines: These can be synthesized from appropriately functionalized pyrazole precursors. nih.gov

Intramolecular cyclization is another key strategy. osi.lv For example, trifluoromethylated fused tricyclic pyrazoles can be synthesized via the intramolecular cyclization of cyclic ketone-derived amines through in-situ generation of diazo intermediates. rsc.org These reactions expand the structural diversity of pyrazole-based compounds, leading to complex polycyclic architectures. thieme-connect.comrsc.org

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. ekb.egwikipedia.org This reaction and its variants are pivotal in functionalizing the pyrazole scaffold, particularly for synthesizing analogs of this compound. The C4 position of the pyrazol-3-ol ring (or its tautomeric pyrazolone form) is an active methylene group, making it an excellent nucleophile for such condensations. ekb.eg

A primary application of this methodology involves the reaction of a pyrazolone with various aldehydes or ketones to produce α,β-unsaturated enones. ekb.egnih.gov This reaction is typically catalyzed by a weak base like piperidine or pyridine. ekb.egwikipedia.org For instance, substituted pyrazolones have been condensed with thiophene-2-carbaldehyde (B41791) in the presence of glacial acetic acid to yield pyrazole derivatives. researchgate.net The reaction proceeds by the formation of an intermediate which then dehydrates to create a new carbon-carbon double bond, extending the conjugation of the system.

In some synthetic strategies, the Knoevenagel condensation is a key step within a multi-component reaction sequence to build more complex heterocyclic systems. Pyrazolones can react with an aldehyde and malononitrile in a sequence that involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone, and subsequent cyclization to yield pyrano[2,3-c]pyrazoles. nih.gov

Beyond functionalizing a pre-existing pyrazole ring, an intramolecular Knoevenagel-type condensation is fundamental to the formation of the pyrazole ring itself. A common route involves the reaction of a hydrazine (such as methylhydrazine) with a β-ketoester. This initially forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to give the corresponding pyrazol-3-ol. beilstein-journals.org This approach allows for the synthesis of various 1,3,4-substituted pyrazoles. beilstein-journals.org

A related and widely used reaction is the Claisen-Schmidt condensation, which is employed to synthesize pyrazole-based chalcones (α,β-unsaturated ketones). mdpi.comuniba.it In this base-catalyzed reaction, a 4-acyl-pyrazol-3-ol is treated with an aromatic aldehyde. uniba.it For example, 4-acetyl-3-hydroxy-1-phenyl-1H-pyrazole reacts with various benzaldehydes in the presence of sodium hydroxide (B78521) in ethanol to yield the corresponding chalcone (B49325) analogs. uniba.it These chalcones serve as versatile intermediates for further synthetic transformations.

The following tables summarize research findings for these carbon-carbon bond-forming reactions on the pyrazole core.

Table 1: Knoevenagel Condensation of Pyrazolones with Aldehydes

| Pyrazolone Reactant | Aldehyde | Catalyst/Solvent | Product Type | Reference(s) |

| Substituted Pyrazolone | Thiophene-2-carbaldehyde | Glacial Acetic Acid | 4-(Thiophen-2-ylmethylene)pyrazolone | researchgate.net |

| 3-Methyl-1-phenyl-5-pyrazolone | Various Aromatic Aldehydes | Piperidine / Ethanol | 4-(Arylmethylene)-3-methyl-1-phenyl-5-pyrazolone | ekb.eg |

| Pyrazolone Acid | Aldehyde-labeled protein | None (mild conditions) | Bis-pyrazolone adduct (via tandem Knoevenagel-Michael addition) | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate / Water:Ethanol | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |

Table 2: Claisen-Schmidt Condensation for Pyrazole-Chalcone Synthesis

| Pyrazole Reactant | Aldehyde | Base/Solvent | Product Type | Reference(s) |

| 4-Acetyl-3-hydroxy-1-phenyl-1H-pyrazole | Benzaldehyde | NaOH / Ethanol | (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | uniba.it |

| 1-Phenyl-1H-pyrazol-3-ol (via Vilsmeier-Haack formylation) | Various Aromatic Aldehydes | NaOH / Ethanol | (E)-3-(Aryl)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | mdpi.com |

| 1-[1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]ethan-1-one | Benzaldehyde | NaOH / Ethanol | 1-(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | uniba.it |

Reactivity and Mechanistic Studies of 1,4 Dimethyl 1h Pyrazol 3 Ol

Reaction Pathways of the Pyrazole (B372694) Ring System

The pyrazole ring is characterized as a π-excessive aromatic system, which makes it generally reactive towards electrophiles. rrbdavc.org In unsubstituted or N-substituted pyrazoles, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. rrbdavc.orgscribd.com This is because the intermediate carbocation formed by attack at C4 is more stable and does not involve a positively charged, highly unstable azomethine nitrogen intermediate, which would result from an attack at the C3 or C5 positions. rrbdavc.org

However, in 1,4-dimethyl-1H-pyrazol-3-ol, the C4 position is already occupied by a methyl group. This substitution pattern fundamentally alters the typical electrophilic substitution pathway. The blockage of the most nucleophilic C4 site forces electrophiles to attack other available positions, or in some cases, may render the ring less susceptible to classical electrophilic aromatic substitution. The reactivity would then be dictated by the directing effects of the N-methyl, C-methyl, and hydroxyl groups, potentially leading to substitution at the C5 position, though this is generally less favored.

Common electrophilic substitution reactions for the pyrazole ring are summarized below, although their direct applicability to the C4-substituted this compound would be sterically and electronically hindered at the 4-position.

| Reaction Type | Reagents | Typical Position of Attack | Product |

| Nitration | HNO₃ + H₂SO₄ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid |

| Azo Coupling | Ar-N₂⁺Cl⁻ | C4 | 4-Arylazopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | C4 | Pyrazole-4-carbaldehyde |

The reactivity of the hydroxyl group at the C3 position also offers alternative reaction pathways. It can undergo O-alkylation or O-acylation, depending on the reaction conditions and reagents used. These reactions are influenced by the tautomeric equilibrium of the molecule.

Influence of Tautomerism on Reaction Selectivity and Yield

Pyrazol-3-ols can exist in several tautomeric forms, primarily the OH-form (1H-pyrazol-3-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one). clockss.org The equilibrium between these forms is a critical factor that governs the molecule's reactivity and can significantly impact reaction selectivity and product yields. researchgate.net This equilibrium is sensitive to the nature of substituents, the solvent, and temperature.

For N-substituted pyrazol-3-ones, such as the N-phenyl analog, studies have shown that the 1H-pyrazol-3-ol (OH-form) is the predominant tautomer, particularly in the solid state and in nonpolar solvents like CDCl₃. nih.govnih.gov In such solvents, these molecules often exist as dimers stabilized by intermolecular hydrogen bonds. nih.gov In more polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium can shift, and the molecules tend to exist as monomers, though still primarily in the OH-form. nih.govnih.gov

In the case of this compound, the presence of the methyl group at the N1 position fixes the substitution, preventing the annular tautomerism seen in NH-pyrazoles. The equilibrium is thus mainly between the OH-form and the corresponding keto (NH or CH) forms. The electronic donating nature of the N-methyl group helps to stabilize the aromatic pyrazolol ring, favoring the OH-tautomer.

The predominance of the OH-tautomer has significant implications for reaction selectivity:

Reactions with Electrophiles: When the compound exists in its OH-form, the oxygen atom is a primary site for electrophilic attack, leading to O-functionalized products. For example, acylation would yield a 3-acyloxy-1,4-dimethyl-1H-pyrazole.

Ambident Nucleophilicity: The pyrazolol anion, formed under basic conditions, is an ambident nucleophile. Reaction selectivity (O- vs. C-alkylation/acylation) is influenced by the reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may react at the C4-carbon, although this is blocked in the target molecule.

The solvent can modulate this selectivity. Polar aprotic solvents typically favor O-alkylation, whereas nonpolar solvents might favor C-alkylation in pyrazolones where the C4 position is unsubstituted.

Effect of Substituents on Electronic Properties and Reactivity

N1-Methyl Group: This is an electron-donating group that increases the electron density of the pyrazole ring through an inductive effect. This, in turn, enhances the nucleophilicity of the ring, making it more reactive towards electrophiles compared to an unsubstituted pyrazole.

C4-Methyl Group: The methyl group at the C4 position is also electron-donating via induction and hyperconjugation. While it further activates the ring, its primary effect is steric. As mentioned, it blocks the most electron-rich and sterically accessible position for electrophilic attack, thereby altering the typical regioselectivity of such reactions. rrbdavc.org

C3-Hydroxyl Group: In its OH-tautomeric form, the hydroxyl group is a strong activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. This effect increases the electron density, particularly at the C4 and C5 positions.

Computational and Theoretical Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the reaction mechanisms of pyrazole derivatives. nih.govmdpi.com These theoretical studies offer insights into molecular structure, stability of tautomers, and the energetics of reaction pathways, which are often difficult to determine experimentally. acs.org

For a molecule like this compound, computational analysis can be applied to:

Tautomer Stability: DFT calculations can accurately predict the relative energies of the different possible tautomers (OH, NH, CH) in both the gas phase and in various solvents (using solvent models). This allows for a quantitative understanding of the tautomeric equilibrium, which is crucial for predicting reaction outcomes. nih.gov

Mapping Reactive Sites: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the nucleophilic and electrophilic centers in the molecule. nih.gov For this compound, the HOMO would likely be localized on the pyrazole ring and the oxygen atom, confirming these as the primary sites for electrophilic attack. Fukui and Parr functions can also be calculated to provide a more detailed map of local reactivity. nih.gov

Transition State Analysis: By modeling the reaction pathways, computational methods can locate and characterize the transition states for various potential reactions. acs.org For example, one could compare the activation energies for electrophilic attack at the C5 position versus O-acylation at the hydroxyl group. This would provide a mechanistic rationale for the observed product distribution under different conditions.

Mechanism Elucidation: Theoretical studies can help to distinguish between different possible mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions or clarifying the nature of intermediates in substitution reactions. mdpi.com For instance, in the reaction of related dinitropyrazoles with nucleophiles, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed and studied computationally. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental findings and aids in the rational design of synthetic routes involving this compound.

Spectroscopic and Structural Characterization Techniques for 1,4 Dimethyl 1h Pyrazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1,4-dimethyl-1H-pyrazol-3-ol by mapping the chemical environments of its constituent atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. There would be two singlets for the two methyl groups (N-CH₃ and C-CH₃) and a singlet for the lone proton on the pyrazole (B372694) ring (H-5). The hydroxyl proton (OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent. For a closely related compound, 1,5-Dimethyl-1H-pyrazol-3-ol Hydrochloride, the N-CH₃ signal appears at 3.65 ppm and the C-CH₃ signal at 2.24 ppm in CDCl₃. blogspot.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are anticipated: one for the N-methyl carbon, one for the C-methyl carbon, and three for the pyrazole ring carbons (C3, C4, and C5). The C3 carbon, bonded to the hydroxyl group, would appear significantly downfield. As a reference, the ¹³C NMR spectrum of 1,5-Dimethyl-1H-pyrazol-3-ol Hydrochloride shows signals at 156.6 (C=O), 146.0 (C5), 90.6 (C4), 34.1 (N-CH₃), and 10.8 (C-CH₃) ppm. blogspot.com

¹⁵N NMR: Nitrogen-15 NMR, though less common, can directly probe the electronic environment of the two nitrogen atoms in the pyrazole ring, providing valuable data on tautomerism and electronic distribution.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would confirm couplings between protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted and Reference NMR Chemical Shifts (ppm) for Dimethylpyrazolol Derivatives

| Nucleus | Predicted Signal for this compound | Reference Data: 1,5-Dimethyl-1H-pyrazol-3-ol HCl blogspot.com |

|---|---|---|

| ¹H NMR | ||

| N-CH₃ | ~3.6 ppm (singlet) | 3.65 ppm (singlet) |

| C-CH₃ | ~2.1 ppm (singlet) | 2.24 ppm (singlet) |

| C5-H | ~5.5 ppm (singlet) | 5.72 ppm (singlet, C4-H) |

| OH | Variable, broad singlet | Not specified |

| ¹³C NMR | ||

| C3 (C-OH) | ~155-160 ppm | 156.6 ppm |

| C5 | ~140-145 ppm | 146.0 ppm |

| C4 | ~90-95 ppm | 90.6 ppm |

| N-CH₃ | ~35 ppm | 34.1 ppm |

| C-CH₃ | ~10-15 ppm | 10.8 ppm |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration, indicative of the hydroxyl group and potential hydrogen bonding. C-H stretching vibrations for the methyl groups and the pyrazole ring proton are expected in the 2900-3100 cm⁻¹ range. The region between 1500 and 1650 cm⁻¹ would contain absorptions from C=N and C=C stretching vibrations within the pyrazole ring. For comparison, the IR spectrum of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole shows significant bands at 1608, 1597, and 1570 cm⁻¹. researchgate.net Deformations of the methyl groups typically appear around 1450 cm⁻¹ and 1370 cm⁻¹.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | Stretching (broad) | O-H |

| 2900-3100 | Stretching | C-H (methyl and ring) |

| 1500-1650 | Stretching | C=N / C=C (ring) |

| 1450-1470 | Asymmetric Deformation | C-H (methyl) |

| 1370-1390 | Symmetric Deformation | C-H (methyl) |

| 1000-1300 | Stretching | C-N, C-O |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight and structural information of a compound through ionization and fragmentation. For this compound (C₅H₈N₂O), the exact monoisotopic mass is 112.0637 Da.

In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ would be observed at m/z 112.0637. With soft ionization techniques like electrospray ionization (ESI), common adducts such as the protonated molecule [M+H]⁺ at m/z 113.0715 and the sodiated molecule [M+Na]⁺ at m/z 135.0534 would be expected. uni.lu

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The mass spectrum of the isomeric 1,4-dimethylpyrazole (B91193) (lacking the hydroxyl group) shows a prominent molecular ion peak and fragmentation patterns that could be analogous. nist.govnist.gov For this compound, likely fragmentation pathways could include the loss of a methyl radical (CH₃•), carbon monoxide (CO), or hydrogen cyanide (HCN), leading to fragment ions that help confirm the molecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The pyrazole ring system constitutes a chromophore. The UV spectrum of the parent compound, 1H-Pyrazole, in the gas phase shows a dominant π→π* transition around 205-210 nm. researchgate.netnist.gov The presence of the hydroxyl group and methyl substituents on the ring in this compound would be expected to shift this absorption maximum (a bathochromic or hypsochromic shift) and potentially alter its intensity. The exact position of the absorption maximum (λ_max) would also be influenced by the solvent used for the analysis.

X-ray Crystallography in Solid-State Structure Determination

While no public crystal structure for this compound is available, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and torsional angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl group (O-H) can act as a hydrogen bond donor, while the pyridinic nitrogen (N2) of the pyrazole ring and the hydroxyl oxygen can act as hydrogen bond acceptors. acs.org

Conformational Analysis in the Crystalline State

X-ray analysis would reveal the molecule's conformation in the solid state. The five-membered pyrazole ring is expected to be essentially planar. The analysis would precisely determine the positions of the methyl groups and the hydroxyl hydrogen atom relative to this plane. While the rotation around the C-CH₃ and N-CH₃ bonds is possible in solution, in the solid state, the molecule will adopt a single, low-energy conformation dictated by the forces of crystal packing and intermolecular bonding. nih.gov The dihedral angles between the pyrazole ring and the substituents would be accurately measured, providing a complete picture of its solid-state geometry.

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are fundamental methods employed for these purposes. The selection of a specific technique depends on the volatility, polarity, and thermal stability of the compound, as well as the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely utilized and effective method for the purity determination of pyrazole derivatives. researchgate.netresearchgate.net This technique is particularly suitable for non-volatile and thermally sensitive compounds. For the analysis of this compound, a C18 or similar non-polar stationary phase column would be appropriate, given the polar nature of the pyrazolol ring and the presence of methyl substituents.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netsielc.com The gradient or isocratic elution conditions can be optimized to achieve effective separation from starting materials, isomers, and degradation products. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the pyrazole ring system. researchgate.net The inclusion of ion-pair reagents in the mobile phase can sometimes be used to improve the retention and peak shape of polar analytes like pyrazole derivatives. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Pyrazole Derivative Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 230-270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many pyrazole derivatives are sufficiently volatile, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for both purity assessment and structural elucidation of impurities. researchgate.netmdpi.com The fragmentation patterns observed in the mass spectrum can provide valuable information for the identification of related substances. researchgate.net

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The selection of the appropriate column and temperature program is crucial for achieving good resolution between the main compound and any closely related impurities. The use of a flame ionization detector (FID) can provide quantitative purity information, while a mass spectrometer (MS) detector offers definitive identification of separated components.

Table 2: General GC-MS Conditions for Pyrazole Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography is a simple, rapid, and cost-effective method often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For this compound, a silica (B1680970) gel plate would serve as the stationary phase, and a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would be used as the mobile phase. The spots can be visualized under UV light or by using a suitable staining agent.

For the preparative separation and purification of this compound, column chromatography is a standard and effective technique. nih.govnih.gov Silica gel is a common stationary phase for the purification of pyrazole derivatives. nih.gov The choice of the eluent system is critical and is often determined by preliminary TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired compound from impurities with different polarities.

Table 3: Common Parameters for TLC and Column Chromatography of Pyrazoles

| Technique | Stationary Phase | Common Mobile Phases | Visualization (TLC) |

| TLC | Silica gel 60 F254 | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV light (254 nm), Iodine vapor, Potassium permanganate (B83412) stain |

| Column Chromatography | Silica gel (60-120 mesh or 230-400 mesh) | Hexane/Ethyl Acetate gradient | - |

Theoretical and Computational Chemistry of 1,4 Dimethyl 1h Pyrazol 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for exploring the intricacies of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study pyrazole (B372694) derivatives due to their balance of accuracy and computational cost. eurasianjournals.comeurasianjournals.com These calculations provide a robust framework for understanding the electronic structure and chemical reactivity of 1,4-dimethyl-1H-pyrazol-3-ol. For pyrazole derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are commonly used to predict molecular properties. asrjetsjournal.orgnih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is paramount to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.comwikipedia.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the hydroxyl group, while the LUMO would be distributed across the heterocyclic ring system. The specific energy values would require a dedicated computational study, but typical values for related pyrazole systems are presented for illustrative purposes below.

Table 1: Illustrative Frontier Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are typical, hypothetical values for a pyrazole derivative and not specific experimental or calculated values for this compound.

Electrostatic Potential and Reactivity Descriptors (e.g., Fukui and Parr Functions)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govirjweb.com In an MEP map, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom at position 2 would be expected to show significant negative electrostatic potential.

Reactivity descriptors derived from conceptual DFT, such as Fukui and Parr functions, offer a more quantitative approach to predicting reaction sites. nih.govresearchgate.net These functions help to identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. researchgate.net

Global and Local Reactivity Parameters

Hardness (η) : Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." irjweb.com

Chemical Potential (μ) : Describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These parameters provide a comprehensive profile of a molecule's stability and reactivity. asrjetsjournal.org

Table 2: Illustrative Global Reactivity Parameters for a Pyrazole Derivative

| Parameter | Definition | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ2 / 2η | 2.80 eV |

Note: Values are calculated from the illustrative data in Table 1 and are not specific to this compound.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. eurasianjournals.comeurasianjournals.com

For this compound, MD simulations could be used to study the rotational barrier of the methyl groups and the flexibility of the pyrazole ring. Such simulations are particularly valuable for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, revealing stable binding modes and conformational changes. nih.govnih.gov

Investigations into Tautomeric Preference and Energy Landscapes

Pyrazoles, particularly those with hydroxyl or amino substituents, can exist in different tautomeric forms. This compound can theoretically exist in equilibrium with its keto tautomer, 1,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The relative stability of these tautomers is a critical aspect of their chemistry and can be influenced by the substituent, solvent, and solid-state packing effects. nih.govmdpi.comorientjchem.org

Computational chemistry is a powerful tool for investigating tautomeric equilibria. By calculating the relative energies of the different tautomers and the energy barriers for their interconversion, it is possible to predict the predominant form under various conditions. mdpi.comnih.gov Studies on similar pyrazolone (B3327878) systems have shown that the hydroxy-pyrazole form is often more stable, but the energy difference can be small, leading to the presence of both tautomers in equilibrium. nih.govfu-berlin.de Quantum chemical calculations can map the potential energy surface for the proton transfer reaction that connects the tautomers, identifying the transition state and activation energy for the process.

Prediction of Spectroscopic Properties (Computational Spectroscopy)

Computational methods can accurately predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net These predictions serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org Similarly, calculating the harmonic vibrational frequencies can help assign the peaks observed in an experimental IR spectrum. nih.gov Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net The strong correlation often found between calculated and experimental spectra for pyrazole derivatives validates the accuracy of the computational models used. nih.gov

Advanced Applications of 1,4 Dimethyl 1h Pyrazol 3 Ol and Its Derivatives in Chemical Science

Role as Chemical Building Blocks and Synthetic Intermediates

Pyrazoles, as a class of heterocyclic compounds, are widely recognized for their utility as versatile chemical building blocks and synthetic intermediates in organic chemistry. rsc.orgchim.it Their inherent structural features, including multiple reaction sites, allow for a wide range of chemical modifications and the construction of more complex molecular architectures. rsc.org Pyrazole (B372694) derivatives are foundational in the synthesis of various biologically active compounds, coordination complexes, and functional materials. rsc.orgchim.it

However, a detailed investigation of scientific databases and literature reveals a lack of specific examples where 1,4-dimethyl-1H-pyrazol-3-ol is employed as a primary building block or a key intermediate for the synthesis of other complex molecules. While its isomers, such as 1,3-dimethyl-1H-pyrazol-5-ol, have been utilized in the creation of fused heterocyclic systems like pyrazolo-pyrazinones, similar synthetic applications for this compound are not well-documented.

Coordination Chemistry and Ligand Design

The field of coordination chemistry extensively utilizes pyrazole-containing ligands for the synthesis of metal complexes due to the presence of nitrogen atoms that can effectively coordinate with metal ions. The structural versatility of the pyrazole ring allows for the design of a wide array of ligands with varying denticity and electronic properties.

Despite the general importance of pyrazoles in ligand design, there is a significant gap in the literature regarding the coordination chemistry of this compound. The following subsections reflect this lack of specific research.

Synthesis of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers is a well-established area for many pyrazole derivatives. These compounds can act as monodentate, bidentate, or bridging ligands, leading to a diverse range of structures from simple mononuclear complexes to intricate three-dimensional coordination polymers. For instance, ligands based on 3-methyl-1H-pyrazole-4-carboxylic acid have been used to construct mononuclear complexes and 3D coordination polymers with interesting properties.

However, there are no specific reports detailing the synthesis of metal complexes or coordination polymers where this compound serves as the primary ligand.

Chelation Modes and Metal-Ligand Interactions

The chelation modes of pyrazole-based ligands are diverse and depend on the substitution pattern on the pyrazole ring and the nature of the metal ion. Generally, pyrazoles coordinate to metal centers through their pyridine-like nitrogen atom. When additional coordinating groups are present, they can form stable chelate rings.

Specific studies on the chelation modes and the nature of metal-ligand interactions involving this compound are absent from the current body of scientific literature.

Catalytic Applications of Pyrazolyl Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown significant promise in catalysis. The electronic and steric properties of the pyrazole ligand can be tuned to influence the catalytic activity and selectivity of the metal center in various organic transformations, including polymerization reactions and oxidation processes.

While the catalytic potential of pyrazolyl metal complexes, in general, is an active area of research, there is no available data on the catalytic applications of metal complexes specifically derived from this compound.

Materials Science Applications

The unique electronic and structural properties of pyrazole derivatives have led to their investigation in the field of materials science for the development of novel functional materials.

Nonlinear Optical (NLO) Chromophores and Optoelectronic Materials

Certain organic molecules with specific donor-acceptor structures can exhibit significant nonlinear optical (NLO) properties, making them suitable for applications in optoelectronics. Pyrazole and pyrazoline derivatives have been incorporated into chromophores to study their NLO behavior. The electron-rich nature of the pyrazole ring can be exploited in the design of push-pull systems that enhance second or third-order NLO responses. Research has been conducted on pyrazoline derivatives for their potential in the photonics industry.

A review of the literature indicates that while the broader family of pyrazoles has been explored for these applications, there are no specific studies focusing on the nonlinear optical or optoelectronic properties of this compound or its direct derivatives.

Electrochemical Sensing Materials

The development of sensitive and selective chemosensors is a significant area of research, and pyrazole derivatives are recognized as important chelating ligands for metal ions. nih.gov While direct applications of this compound in electrochemical sensors are not extensively documented, the broader class of pyrazolone (B3327878) derivatives is gaining attention in this field. For instance, a modified multiwalled carbon nanotube (MWCNT) paste electrode incorporating 1-phenyl-3-methyl-4-orthofluorobenzoyl-5-pyrazolone has been developed for the electrochemical detection of dopamine. researchgate.net

The sensing mechanism in such systems often relies on the complexing behavior and photophysical properties of the pyrazole moiety, which can be tailored by combining it with other functional groups. nih.gov These modifications can enhance the molecule's ability to act as a good candidate for complexation with a wide range of metals due to the availability of nitrogen, sulfur, and oxygen donor sites. nih.gov Although traditional methods for metal ion detection like atomic absorption spectroscopy (AAS) are effective, electrochemical methods using pyrazole-based sensors offer a promising alternative that can provide rapid and facile detection. nih.gov

Development of Magnetic Materials

The application of pyrazole derivatives in magnetic materials is primarily centered on their role as ligands in coordination complexes. Pyrazoles can coordinate to metal ions in various modes, including as neutral monodentate ligands or as anionic bridging ligands (pyrazolates), which facilitates the construction of di- or polynuclear complexes. ekb.egnih.gov These structures are crucial for studying magnetic interactions between metal centers.

Recent research has demonstrated the synthesis and characterization of metal complexes using pyrazole-carboxylic acid as the main ligand. For example, three new complexes, including a dinuclear Ni(II) complex and two 2D-layered Cu(II) complexes, were synthesized and their magnetic properties investigated. researchgate.net Magnetic detection studies confirmed that all three complexes exhibit antiferromagnetic interactions between the metal ions. researchgate.net

While the direct incorporation of this compound into magnetic materials is not widely reported, the foundational principles are established through related pyrazole structures. The synthesis of such materials often employs techniques like magnetic nanoparticles (MNPs) as recyclable catalysts for creating pyrazole scaffolds, highlighting a green chemistry approach in this field. researchgate.netbohrium.comnih.gov

Supramolecular Chemistry and Self-Assembly Processes

The pyrazole ring is a highly effective building block in supramolecular chemistry due to its ability to participate in hydrogen bonding. The adjacent amine- and imine-like nitrogen atoms allow pyrazoles to act as both hydrogen bond donors and acceptors, facilitating self-assembly into well-defined structures. nih.govmdpi.com

The self-assembly of NH-pyrazoles through intermolecular N-H···N hydrogen bonds can give rise to a variety of supramolecular motifs, including dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.netresearchgate.net These interactions are fundamental to the crystal packing of pyrazole derivatives. nih.gov For example, cobalt(II) complexes with tripodal pyrazole-containing ligands have been shown to form homochiral dimers held together by three Npyrazole-H···Npyrazolate hydrogen bonds. nih.gov

Furthermore, non-coplanar aromatic molecules featuring multiple 1H-pyrazole groups can form diverse supramolecular assemblies through a combination of N−H···N hydrogen bonds, C−H···π, and π···π stacking interactions. mdpi.comsemanticscholar.org These assemblies, known as hydrogen-bonded organic frameworks (HOFs), are a tunable platform for creating functional materials. Some of these frameworks, particularly those built with a tetraphenylethylene (B103901) core, exhibit interesting optical properties such as crystallization-induced emission (CIE). mdpi.comsemanticscholar.org

Agrochemical Applications (e.g., Herbicidal Intermediates)

Pyrazole derivatives have a significant and well-established role in the agrochemical industry, where they are used in the development of fungicides, insecticides, and herbicides. ccspublishing.org.cnresearchgate.netroyal-chem.comresearchgate.net The compound 1,3-dimethyl-1H-pyrazol-5-yl, an isomer of the subject compound, is a key intermediate in the synthesis of modern herbicides.

Specifically, this pyrazole derivative is used to create compounds that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. acs.org HPPD is a crucial enzyme target for herbicides. researchgate.net By incorporating the pyrazole moiety into different molecular scaffolds, chemists can develop novel herbicides with improved efficacy and crop safety. acs.org

One notable example is the synthesis of 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate. researchgate.netfrontiersin.orgnih.gov Research has shown that this compound exhibits excellent herbicidal activity against weeds like barnyard grass, demonstrating its potential for further development as a commercial herbicide. nih.govnih.gov The versatility of the pyrazole structure allows for extensive modifications, which is a key reason for its prominence in the discovery of new pesticides. ccspublishing.org.cnnih.gov

Analytical Chemistry Applications (e.g., Ligands for Metal Ion Extraction)

In analytical chemistry, pyrazole derivatives are widely employed as chelating ligands for the liquid-liquid extraction and selective separation of metal ions. sun.ac.za Their ability to form stable complexes with a variety of metal cations makes them highly valuable for analytical and hydrometallurgical processes. researchgate.netresearchgate.net

The extraction efficiency of pyrazole-based ligands is influenced by the nature of the substituents on the pyrazole ring and any associated side chains. For example, tridentate N-donor pyrazole ligands have demonstrated a strong extractive affinity for toxic heavy metals such as mercury(II), copper(II), and lead(II). Similarly, acyclic pyrazole compounds have been shown to effectively extract bivalent metal cations. researchgate.net

Acylpyrazolones are another class of pyrazole derivatives that are frequently used in solvent extraction. They can form stable chelate complexes in acidic conditions, making them suitable for separating a wide range of metal ions. researchgate.net This property is crucial for applications such as the separation of base metals and the selective extraction of specific ions from complex mixtures. sun.ac.zaresearchgate.net

Future Directions and Emerging Research Avenues for 1,4 Dimethyl 1h Pyrazol 3 Ol

Development of Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of pyrazol-3-ols (or their pyrazolone (B3327878) tautomers) often involves the cyclocondensation of β-ketoesters with hydrazine (B178648) derivatives. For 1,4-dimethyl-1H-pyrazol-3-ol, this would typically involve a reaction between a suitably substituted β-ketoester and methylhydrazine. Future research will likely focus on optimizing these routes in line with the principles of green chemistry.

Emerging trends in the synthesis of pyrazole (B372694) derivatives point towards methodologies that are not only efficient and high-yielding but also atom-economical and environmentally benign. researchgate.netnih.gov Key future research avenues include:

Water-Based Syntheses: Exploring water as a solvent for the synthesis of this compound offers significant environmental benefits. thieme-connect.comresearchgate.net Research could focus on developing catalyst systems, such as CeO2/SiO2 or taurine, that are effective in aqueous media for the synthesis of related pyrazoles. thieme-connect.com

Microwave and Ultrasonic Assistance: The use of alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and improve yields. researchgate.net Future studies could systematically investigate the application of these techniques to the synthesis of this compound, optimizing parameters such as temperature, time, and catalyst choice.

Catalyst-Free and Multicomponent Reactions (MCRs): Designing one-pot MCRs that proceed without a catalyst represents a highly sustainable approach. mdpi.comresearchgate.net The development of an MCR that combines the necessary precursors in a single, efficient step to form this compound would be a significant advancement.

Recyclable Catalysts: Investigating the use of heterogeneous or recyclable catalysts, such as polymer-bound acids or nanocomposites, can minimize waste and improve the economic feasibility of the synthesis. researchgate.netthieme-connect.com

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Aqueous Synthesis | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Development of water-tolerant catalysts, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved process control. | Screening of catalysts and solvents suitable for microwave heating. |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, operational simplicity. | Investigation of frequency and power effects on yield and purity. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste generation. | Design of a one-pot reaction sequence for the target molecule. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The reactivity of the pyrazole ring is complex, featuring both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions. nih.gov For this compound, the N1 position is already substituted, directing future reactivity studies towards the C5 position, the hydroxyl group at C3, and the remaining nitrogen atom.

Future research should aim to:

Site-Selective Functionalization: Develop protocols for the direct and selective functionalization of the C5 position. Techniques like electrooxidative C-H functionalization, which has been used for halogenation and thiocyanation of other pyrazoles, could be explored. mdpi.com Similarly, directed cross-coupling reactions, potentially using the hydroxyl group as a directing anchor, could enable the introduction of new substituents at C5 with high regioselectivity. nih.govresearchgate.net

Reactivity of the Hydroxyl Group: Investigate the derivatization of the 3-ol group to form ethers, esters, and other functional moieties. For instance, reaction with various acylating agents could yield 4-aroylpyrazole derivatives, which are of interest for their biological activities. mdpi.com

[3+2] Cycloaddition Reactions: While typically used for forming the pyrazole ring itself, exploring the reactivity of the existing ring in cycloaddition reactions could lead to novel fused heterocyclic systems.

Control of Tautomerism: The tautomeric equilibrium between the pyrazol-3-ol form and its corresponding pyrazol-3-one keto form is influenced by substituents and the solvent environment. Understanding and controlling this equilibrium is crucial as it dictates the molecule's reactivity in subsequent reactions. Future studies could systematically investigate this tautomerism for this compound.

Advanced Spectroscopic Characterization Techniques and Method Development

While standard techniques like 1H and 13C NMR are routine, a deeper understanding of the structure, dynamics, and interactions of this compound requires more advanced methods. researchgate.net

Future research in this area should focus on:

2D NMR Spectroscopy: The application of 2D NMR techniques such as COSY, HSQC, and HMBC is essential for unambiguous assignment of all proton and carbon signals, especially for new derivatives synthesized from this compound. ipb.pt This becomes critical when confirming the regioselectivity of functionalization reactions.

Multinuclear NMR: Employing 15N NMR spectroscopy can provide invaluable information about the electronic environment of the two nitrogen atoms in the pyrazole ring. nih.govdntb.gov.ua These chemical shifts are sensitive to tautomeric changes and intermolecular interactions like hydrogen bonding, offering a powerful tool to study the molecule's behavior in solution. nih.gov

Solid-State NMR: Characterizing the compound in the solid state can reveal structural features and intermolecular packing forces that are not observable in solution. This is particularly relevant for understanding which tautomeric form (the -ol or -one) predominates in the crystalline state. nih.gov

Vibrational Spectroscopy: Detailed analysis of FT-IR and Raman spectra, supported by theoretical calculations, can help identify characteristic vibrational modes of the pyrazole ring and its substituents. This can be used to monitor reactions and identify specific functional groups in newly synthesized compounds.

A summary of NMR data for related pyrazole structures is provided in Table 2, highlighting the type of data that would be crucial to obtain for this compound.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |